molecular formula C33H31N3O9 B14910885 1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide

1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide

Cat. No.: B14910885
M. Wt: 613.6 g/mol
InChI Key: FCCUWKPTCIBKQH-RPWUZVMVSA-N
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Description

(S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a chromenone moiety, and a dihydrobenzo[d][1,4]dioxin group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chromenone moiety, and the attachment of the dihydrobenzo[d][1,4]dioxin group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential interactions with biological molecules could be explored to understand its effects on cellular processes and pathways.

    Medicine: The compound may have therapeutic potential, particularly if it can interact with specific molecular targets involved in disease processes.

    Industry: Its chemical properties could be harnessed for the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which (S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide lies in its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C33H31N3O9

Molecular Weight

613.6 g/mol

IUPAC Name

(2S)-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H31N3O9/c34-32(40)23(13-19-5-2-1-3-6-19)35-33(41)24-7-4-10-36(24)29(38)18-44-21-15-25(37)30-28(16-21)45-17-22(31(30)39)20-8-9-26-27(14-20)43-12-11-42-26/h1-3,5-6,8-9,14-17,23-24,37H,4,7,10-13,18H2,(H2,34,40)(H,35,41)/t23-,24+/m1/s1

InChI Key

FCCUWKPTCIBKQH-RPWUZVMVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)COC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)COC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O)C(=O)NC(CC6=CC=CC=C6)C(=O)N

Origin of Product

United States

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